MAO-B Selective Inhibition: A 6.5-Fold Preference Over MAO-A
6,8-Dihydroxyquinoline-2-carboxylic acid exhibits preferential inhibition of monoamine oxidase B (MAO-B) over MAO-A. It displays an IC50 of 15.4 µM for MAO-B and an IC50 of 100 µM for MAO-A, representing a 6.5-fold selectivity for MAO-B [1]. In contrast, the close analog 8-hydroxyquinoline-2-carboxylic acid shows an IC50 of 17.0 µM for a different target (fructose-1,6-bisphosphatase) under distinct assay conditions, with no reported MAO isoform selectivity [2]. The dual hydroxyl substitution at the 6 and 8 positions in the target compound is essential for this observed MAO-B selectivity, a feature absent in the mono-hydroxy analog.
| Evidence Dimension | MAO-B vs MAO-A Inhibition Selectivity |
|---|---|
| Target Compound Data | IC50 MAO-B: 15.4 µM; IC50 MAO-A: 100 µM |
| Comparator Or Baseline | 8-hydroxyquinoline-2-carboxylic acid: No MAO selectivity data available; reported IC50 of 17.0 µM for fructose-1,6-bisphosphatase |
| Quantified Difference | 6.5-fold selectivity for MAO-B over MAO-A |
| Conditions | Human MAO-B and MAO-A enzyme inhibition assays; kynuramine conversion to 4-hydroxyquinoline measured by fluorescence after 20 minutes |
Why This Matters
For researchers studying neurodegenerative diseases where MAO-B inhibition is a therapeutic target, the defined selectivity profile of 6,8-dihydroxyquinoline-2-carboxylic acid offers a distinct advantage over non-selective or MAO-A-preferring analogs, reducing potential off-target effects.
- [1] BindingDB. BDBM50401987: CHEMBL1492484. IC50: 1.54E+4 nM for MAO-B; IC50: 1.00E+5 nM for MAO-A. View Source
- [2] BindingDB. BDBM382: 8-hydroxyquinoline-2-carboxylic acid. IC50: 1.70E+4 nM for fructose-1,6-bisphosphatase. View Source
